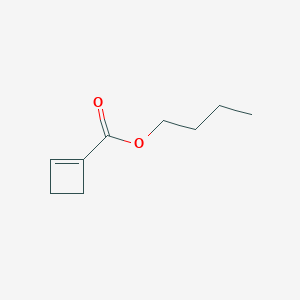
Butyl 1-Cyclobutenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1-Cyclobutenecarboxylate is an organic compound that belongs to the class of cyclobutene derivatives. This compound is characterized by a four-membered ring structure with a butyl ester functional group attached to the carboxylate moiety. The unique strained ring structure of cyclobutene imparts interesting chemical properties to this compound, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1-Cyclobutenecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of butyl alcohol with cyclobutenecarboxylic acid in the presence of a dehydrating agent such as acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 1-Cyclobutenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutene derivatives.
Scientific Research Applications
Butyl 1-Cyclobutenecarboxylate has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Butyl 1-Cyclobutenecarboxylate involves its interaction with molecular targets through its ester and cyclobutene functional groups. The strained ring structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutene: A simpler analog with a similar ring structure but without the ester group.
Cyclobutanecarboxylate: Similar to Butyl 1-Cyclobutenecarboxylate but with a saturated ring.
Butyl Cyclopropanecarboxylate: A related compound with a three-membered ring structure.
Uniqueness
This compound is unique due to its combination of a strained four-membered ring and an ester functional group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
butyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-11-9(10)8-5-4-6-8/h5H,2-4,6-7H2,1H3 |
InChI Key |
RIHIKJUESVBASB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















